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molecular formula C10H9NO6S2 B086230 8-Aminonaphthalene-1,6-disulfonic acid CAS No. 129-91-9

8-Aminonaphthalene-1,6-disulfonic acid

Cat. No. B086230
M. Wt: 303.3 g/mol
InChI Key: YDEOXZHCPCPPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04129590

Procedure details

To a solution of 25.0 g of 1-naphthylamine-3,8-disulfonic acid in 100 ml of water is added 20 ml of 5N sodium hydroxide with stirring. The mixture is warmed on a steambath and diluted with absolute ethyl alcohol to yield a crystalline precipitate. The solid is collected at room temperature and is washed with 75% aqueous ethyl alcohol, ethyl alcohol and ether. The product is dried in vacuo at 110° C. overnight to yield 22.8 g of (87%) 8-amino-1,6-naphthalenedisulfonic acid disodium salt.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:10]=[C:9]([S:11]([OH:14])(=[O:13])=[O:12])[C:8]2[C:3](=[CH:4][C:5]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:6][C:7]=2[NH2:15])[CH:2]=1.[OH-].[Na+:21]>O.C(O)C>[Na+:21].[Na+:21].[NH2:15][C:7]1[CH:6]=[C:5]([S:16]([O-:19])(=[O:18])=[O:17])[CH:4]=[C:3]2[C:8]=1[C:9]([S:11]([O-:14])(=[O:13])=[O:12])=[CH:10][CH:1]=[CH:2]2 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed on a steambath
CUSTOM
Type
CUSTOM
Details
to yield a crystalline precipitate
CUSTOM
Type
CUSTOM
Details
The solid is collected at room temperature
WASH
Type
WASH
Details
is washed with 75% aqueous ethyl alcohol, ethyl alcohol and ether
CUSTOM
Type
CUSTOM
Details
The product is dried in vacuo at 110° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
[Na+].[Na+].NC=1C=C(C=C2C=CC=C(C12)S(=O)(=O)[O-])S(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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